(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a methoxyphenyl group and a nitrophenyl group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one typically involves a multi-step process:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 2-methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.
Formation of the Propenone Linkage: The final step involves the condensation of the substituted piperazine with 3-nitrobenzaldehyde under basic conditions to form the propenone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
- (E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one
Uniqueness
(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
305343-24-2 |
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Molecular Formula |
C20H21N3O4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H21N3O4/c1-27-19-8-3-2-7-18(19)21-11-13-22(14-12-21)20(24)10-9-16-5-4-6-17(15-16)23(25)26/h2-10,15H,11-14H2,1H3/b10-9+ |
InChI Key |
NUKOAACTLSCAKB-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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